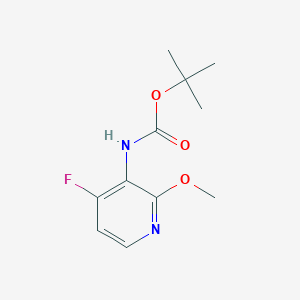
2-Hydroxyquinoxaline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid is an organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with diethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Reactants: o-Phenylenediamine and diethyl oxalate
Conditions: Acidic medium, such as hydrochloric acid
Temperature: Reflux conditions
Product: 1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid
Industrial Production Methods
Industrial production of 1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques has gained popularity due to their ability to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can yield 1,2-dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoxaline-2,3-dione
Reduction: 1,2-Dihydroquinoxaline derivatives
Substitution: Functionalized quinoxaline derivatives
Aplicaciones Científicas De Investigación
1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,2-Dihydro-2-oxoquinoxaline-5-carboxylic acid can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2,3-dione: Known for its role as an intermediate in organic synthesis.
1,2-Dihydroquinoxaline: Exhibits different chemical reactivity and biological activity.
Quinoxaline-5,8-dicarboxylic acid: Used in the synthesis of coordination compounds and materials science.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-oxo-1H-quinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-10-8-5(9(13)14)2-1-3-6(8)11-7/h1-4H,(H,11,12)(H,13,14) |
Clave InChI |
CYJUMNKQPOHBMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=O)C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)



![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)
![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)


![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)


